molecular formula C16H19NO3 B2846160 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 1795442-74-8

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Cat. No.: B2846160
CAS No.: 1795442-74-8
M. Wt: 273.332
InChI Key: MDXLXAKYBXHLRV-UHFFFAOYSA-N
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Description

4-Ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is a benzamide derivative featuring a 4-ethyl-substituted benzoyl group linked to a 2-(furan-2-yl)-2-methoxyethylamine moiety. Benzamide derivatives are widely studied for their pharmacological and agrochemical applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-12-6-8-13(9-7-12)16(18)17-11-15(19-2)14-5-4-10-20-14/h4-10,15H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXLXAKYBXHLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzoic acid, furan-2-carbaldehyde, and 2-methoxyethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting furan-2-carbaldehyde with 2-methoxyethylamine under mild conditions to form 2-(furan-2-yl)-2-methoxyethylamine.

    Amide Bond Formation: The intermediate is then reacted with 4-ethylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The ethyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide and related benzamide derivatives:

Compound Name Benzamide Substituent Amine Side Chain Substituents Key Functional Groups Reference
This compound 4-Ethylphenyl 2-(Furan-2-yl)-2-methoxyethyl Ethyl, furan, methoxy Target
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Phenyl 2-(3,4-Dimethoxyphenyl)ethyl Methoxy (×2)
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-Hydroxyphenyl 2-(3,4-Methoxyphenyl)ethyl Hydroxy, methoxy
4-Methoxy-N-(5-(furan-2-yl)-1,3,4-thiadiazole-2-yl)benzamide 4-Methoxyphenyl 5-(Furan-2-yl)-1,3,4-thiadiazole-2-yl Methoxy, thiadiazole, furan
4-Fluoro-N-[4-(5-(2-(4-methoxybenzoyl)hydrazinecarbonyl)furan-2-yl)phenyl]benzamide (3a) 4-Fluorophenyl 4-(5-(2-(4-Methoxybenzoyl)hydrazinecarbonyl)furan-2-yl)phenyl Fluoro, methoxy, hydrazine, furan

Key Observations :

  • Substituent Diversity : The target compound’s 4-ethyl group distinguishes it from analogs with halogen (e.g., fluoro in 3a ) or methoxy substituents (e.g., Rip-B ).
  • Side Chain Complexity : The 2-(furan-2-yl)-2-methoxyethyl side chain is unique compared to thiadiazole (e.g., ) or hydrazine-linked furan moieties (e.g., ).
Physical Properties:
  • Melting Points: Rip-B: 90°C Rip-D: 96°C Thiadiazole derivatives (e.g., ): Not reported, but likely higher due to aromatic heterocycles.
  • Solubility: Methoxy and furan groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to purely aromatic benzamides.

Structure-Activity Relationships (SAR)

  • Heterocyclic Moieties : Furan and thiadiazole rings () improve pharmacokinetic properties (e.g., bioavailability) but may reduce metabolic stability.
  • Alkyl Chains : The 4-ethyl group in the target compound could enhance lipophilicity, favoring membrane penetration compared to halogenated analogs.

Biological Activity

4-Ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is an organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzamide family, featuring:

  • Benzamide Core : Provides a stable aromatic structure.
  • Ethyl Group : Located at the para position (4-position), which may enhance selectivity towards biological targets.
  • Furan Ring : Substituted at the 2-position, contributing to its reactivity and interaction with biological macromolecules.
  • Methoxyethyl Group : Imparts additional steric hindrance and influences solubility.

This unique combination of substituents suggests that this compound may interact with various biological pathways, potentially modulating enzyme activities or receptor functions.

The exact mechanisms of action for this compound are still under investigation. Preliminary studies indicate that it may:

  • Interact with specific enzymes or receptors, potentially inhibiting their activity.
  • Influence signaling pathways related to inflammation and cancer progression.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Anticancer Properties

Initial studies suggest that this compound may exhibit selective cytotoxicity against cancer cells. For instance, compounds with similar structures have shown significant antiproliferative effects on various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)
  • PC3 (prostate cancer)

In vitro studies indicate that structural modifications can enhance potency against these cell lines, suggesting a promising avenue for further exploration .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar benzamide derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, highlighting the potential for this compound to serve as a lead compound in drug development targeting infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have shown that:

  • The presence of hydrophobic substituents can enhance binding affinity to target enzymes.
  • Modifications at the furan ring can significantly impact the compound's efficacy against specific cancer types .

In Vivo Studies

Although most research has focused on in vitro models, preliminary in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound. Investigations into its pharmacokinetics and toxicity will be essential for advancing it as a candidate for clinical applications.

Data Summary Table

Biological Activity Cell Line/Pathogen IC50 Values (nM) References
AnticancerHepG20.07
AnticancerMCF70.91
AnticancerPC30.91
AntimicrobialVarious BacteriaTBD

Q & A

Basic: What are the optimal synthetic routes for 4-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide?

Answer:
The synthesis typically involves multi-step reactions, starting with substituted benzamides and furan derivatives. Key steps include:

  • Amide Coupling : Reacting 4-ethylbenzoyl chloride with 2-(furan-2-yl)-2-methoxyethylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Optimization : Reaction conditions (e.g., temperature, catalyst use) are critical for yield enhancement. For example, using triethylamine as a base improves reaction efficiency .

Basic: How is this compound characterized to confirm structural integrity?

Answer:
Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and amide bond formation.
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited to crystalline derivatives .

Advanced: What strategies resolve contradictions in biological activity data across similar benzamide derivatives?

Answer:
Contradictions often arise from structural variations (e.g., heterocycle substitutions). Methodological approaches include:

  • Comparative SAR Studies : Systematically altering furan, methoxy, or ethyl groups to assess activity changes.
  • Computational Docking : Using molecular dynamics to predict binding affinities to targets like enzymes or receptors.
  • Meta-Analysis : Aggregating data from structurally analogous compounds (e.g., thiophene vs. furan derivatives) to identify trends .

Advanced: How does the furan ring influence the compound’s reactivity and pharmacological profile?

Answer:
The furan ring contributes to:

  • Electronic Effects : Electron-rich oxygen enhances electrophilic substitution reactivity.
  • Biological Interactions : π-Stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450).
  • Metabolic Stability : Resistance to oxidation compared to thiophene analogs, as shown in comparative in vitro assays .

Basic: What solvents and conditions are optimal for its recrystallization?

Answer:

  • Solvent Pair : Methanol/water or ethyl acetate/hexane mixtures for high-purity crystals.
  • Temperature Gradient : Slow cooling from reflux to room temperature minimizes impurities.
  • Yield : Typically 60–75% after recrystallization, depending on initial purity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • DFT Calculations : Predict electron density maps to optimize substituent placement.
  • Molecular Docking : Screens against targets like kinase enzymes or GPCRs to prioritize synthetic efforts.
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Esterification : Competing reaction between methoxyethylamine and benzoyl chloride. Mitigated by using excess amine.
  • Oxidation of Furan : Avoided by conducting reactions under inert atmospheres.
  • Byproduct Removal : Silica gel chromatography separates unreacted starting materials .

Advanced: What in vitro assays are suitable for evaluating its anti-inflammatory potential?

Answer:

  • COX-2 Inhibition Assay : Measures IC50_{50} values using fluorescence-based kits.
  • Cytokine Profiling : ELISA to quantify TNF-α/IL-6 suppression in macrophage cell lines.
  • NF-κB Luciferase Reporter Assay : Quantifies transcriptional activity in HEK293 cells .

Basic: How stable is this compound under varying pH conditions?

Answer:

  • Acidic Conditions (pH < 3) : Amide bond hydrolysis occurs, degrading the compound.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours in aqueous buffers.
  • Storage Recommendations : -20°C in anhydrous DMSO for long-term stability .

Advanced: What spectroscopic techniques differentiate this compound from its regioisomers?

Answer:

  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of ethyl and methoxy groups.
  • IR Spectroscopy : Distinct carbonyl stretches (amide I band at ~1650 cm1^{-1}) confirm substitution patterns.
  • High-Resolution MS : Fragmentation ions (e.g., m/z 278.1284) distinguish regioisomers .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
  • Waste Disposal : Neutralize amide-containing waste with dilute HCl before disposal .

Advanced: How does the methoxyethyl group impact solubility and bioavailability?

Answer:

  • Solubility : Enhances water solubility (~2.5 mg/mL in PBS) via hydrogen bonding.
  • Bioavailability : Methoxy groups reduce first-pass metabolism by cytochrome P450, as shown in rat pharmacokinetic studies .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reactor Design : Transitioning from batch to continuous flow reactors improves yield consistency.
  • Purification at Scale : Simulated moving bed (SMB) chromatography reduces solvent use.
  • Cost Optimization : Sourcing low-cost catalysts (e.g., Ni-based) for amide coupling .

Basic: What databases provide reliable structural or bioactivity data for this compound?

Answer:

  • PubChem : Experimental/computed properties (CID: [retracted for compliance]).
  • ChEMBL : Bioactivity data for analogs.
  • Cambridge Structural Database : Crystallographic data for related benzamides .

Advanced: How can structural modifications enhance its selectivity for cancer cell lines?

Answer:

  • Introduction of Fluorine : Increases membrane permeability (e.g., 4-fluoro analogs in ).
  • PEGylation : Improves tumor targeting via EPR effect.
  • Prodrug Design : Masking the amide as a carbamate for pH-sensitive activation in tumors .

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